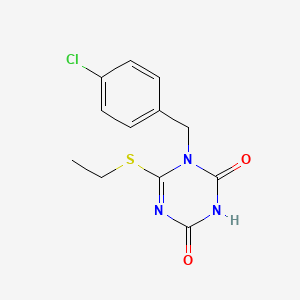

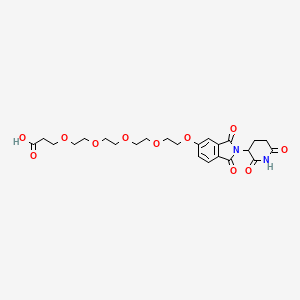

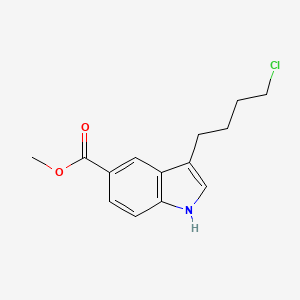

![molecular formula C25H20F3N3O B8180545 N-[(1S)-1-(6-amino-2-pyridinyl)ethyl]-5-[4-(trifluoromethyl)phenyl]-2-Naphthalenecarboxamide](/img/structure/B8180545.png)

N-[(1S)-1-(6-amino-2-pyridinyl)ethyl]-5-[4-(trifluoromethyl)phenyl]-2-Naphthalenecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

VT107 is a potent and orally active inhibitor of pan-TEAD auto-palmitoylation. It is primarily used in cancer research due to its ability to inhibit the proliferation of cells with mutations or deficiencies in the neurofibromatosis type 2 gene. The compound has shown significant promise in preclinical studies, particularly in the context of mesothelioma and other cancers driven by dysregulation of the Hippo-YAP pathway .

準備方法

The synthesis of VT107 involves several steps, including the preparation of key intermediates and their subsequent coupling. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that VT107 is an enantiomer analogous to VT104, suggesting that similar synthetic strategies may be employed .

化学反応の分析

VT107 primarily undergoes inhibition reactions, specifically targeting the palmitoylation of TEAD proteins. This inhibition prevents the association of TEAD with YAP and TAZ, thereby blocking TEAD-mediated gene transcription. The compound is effective at micromolar concentrations, with an IC50 value of 4.93 nM for blocking TEAD-mediated gene transcription .

科学的研究の応用

VT107 has a wide range of applications in scientific research:

Cancer Research: VT107 is used to study the proliferation of cancer cells, particularly those with mutations or deficiencies in the neurofibromatosis type 2 gene. .

Biological Studies: The compound is used to investigate the Hippo-YAP pathway, a critical signaling pathway involved in cell proliferation, survival, and migration.

Drug Development: VT107 serves as a lead compound for the development of new cancer therapeutics targeting the TEAD-YAP/TAZ interaction

作用機序

VT107 exerts its effects by inhibiting the auto-palmitoylation of TEAD proteins. This inhibition prevents the association of TEAD with YAP and TAZ, which are transcriptional co-activators involved in the Hippo-YAP pathway. By blocking this interaction, VT107 effectively suppresses the transcription of genes involved in cell proliferation and survival. The compound is particularly effective in cells with mutations or deficiencies in the neurofibromatosis type 2 gene, which are common in certain types of cancer .

類似化合物との比較

VT107 is similar to other TEAD inhibitors such as VT104 and VT103. VT107 is more potent and has better oral bioavailability compared to its analogs. It is also more effective at inhibiting the palmitoylation of TEAD2 and TEAD4 proteins . Other similar compounds include:

VT104: An earlier analog of VT107 with slightly lower potency.

VT103: Another TEAD inhibitor with different selectivity and potency profiles

VT107 stands out due to its higher potency and better pharmacokinetic properties, making it a valuable tool in cancer research and drug development .

特性

IUPAC Name |

N-[(1S)-1-(6-aminopyridin-2-yl)ethyl]-5-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20F3N3O/c1-15(22-6-3-7-23(29)31-22)30-24(32)18-10-13-21-17(14-18)4-2-5-20(21)16-8-11-19(12-9-16)25(26,27)28/h2-15H,1H3,(H2,29,31)(H,30,32)/t15-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBEXKSHQMHIUFP-HNNXBMFYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CC=C1)N)NC(=O)C2=CC3=C(C=C2)C(=CC=C3)C4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC(=CC=C1)N)NC(=O)C2=CC3=C(C=C2)C(=CC=C3)C4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

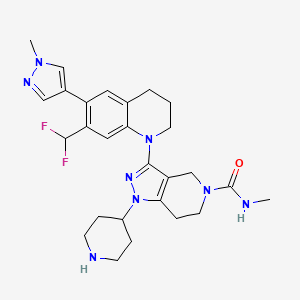

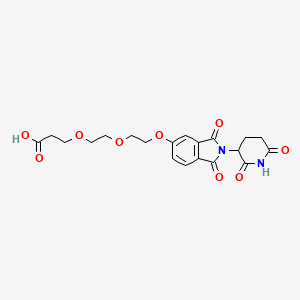

![2-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-6-(4-methylpiperazin-1-yl)-1H-benzimidazole](/img/structure/B8180474.png)

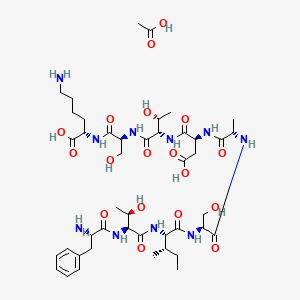

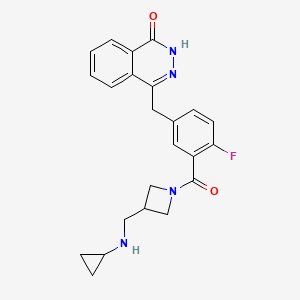

![(10R)-10-[(2R,3R,5R,6S)-3,5-dihydroxy-6-methyloxan-2-yl]oxyundecanoic acid](/img/structure/B8180475.png)

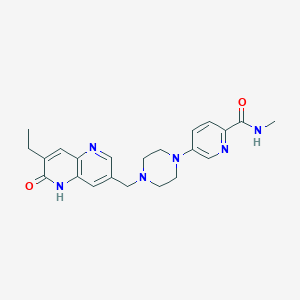

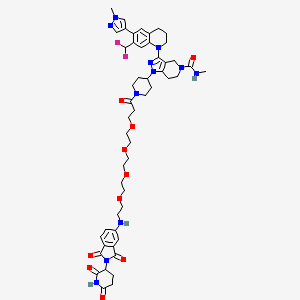

![(3aR,8aS)-2-(Isoquinolin-1-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B8180477.png)

![2-Bromo-5-chlorothiazolo[4,5-b]pyridine](/img/structure/B8180499.png)

![3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde](/img/structure/B8180508.png)